(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea
Description
The compound (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a urea derivative featuring a quinazolinone scaffold substituted with a 2-cyanophenyl group. The (E)-configuration refers to the spatial arrangement around the urea moiety, which influences its electronic and steric properties. The quinazolinone core is a privileged structure in medicinal chemistry, known for its versatility in interacting with biological targets such as kinases and receptors . The 2-cyanophenyl substituent may enhance binding affinity through hydrogen bonding or dipole interactions, while the propyl group at the quinazolinone’s 3-position contributes to lipophilicity.
Propriétés
Numéro CAS |
899984-09-9 |
|---|---|
Formule moléculaire |
C19H17N5O2 |
Poids moléculaire |
347.378 |
Nom IUPAC |
1-(2-cyanophenyl)-3-(2-oxo-3-propylquinazolin-4-yl)urea |
InChI |
InChI=1S/C19H17N5O2/c1-2-11-24-17(14-8-4-6-10-16(14)22-19(24)26)23-18(25)21-15-9-5-3-7-13(15)12-20/h3-10H,2,11H2,1H3,(H2,21,23,25) |
Clé InChI |
IGSWTOGOZVJLPT-HAVVHWLPSA-N |
SMILES |
CCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |
Solubilité |
not available |
Origine du produit |
United States |
Méthodes De Préparation
Isatoic Anhydride-Based Cyclization
Isatoic anhydride serves as a versatile precursor for quinazolinones. Reaction with propylamine in a ZnCl₂/urea deep eutectic solvent (DES) facilitates simultaneous cyclization and nitrogen incorporation, yielding 3-propyl-2,3-dihydroquinazolin-4(1H)-one. This method achieves >90% yield under solvent-free conditions, with DES acting as both catalyst and nitrogen source.
Anthranilic Acid and Urea Fusion
Heating anthranilic acid with urea at 180°C produces 1,2,3,4-tetrahydro-2,4-dioxoquinazoline, which can be selectively reduced to the 2-oxo-3-propyl derivative using NaBH₄ in ethanol. Propyl group introduction may occur via alkylation of the intermediate urea derivative using 1-bromopropane.
Urea Moiety Installation
The (E)-configured urea bridge links the quinazolinone core to the 2-cyanophenyl group. Key strategies include:
Carbodiimide-Mediated Coupling
Reacting 3-propyl-2,3-dihydroquinazolin-4(1H)-one with 2-cyanophenyl isocyanate in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generates the urea linkage. The E-configuration is favored at 0–5°C due to reduced thermal isomerization.
Potassium Cyanate Cyclization
Condensing 2-cyanophenylamine with the quinazolinone precursor in aqueous KOCN under NaOH catalysis forms the urea bond via a benzoylene urea intermediate. This one-pot method achieves 85–92% yield while minimizing waste.
Stereochemical Control and Optimization
The E-geometry is thermodynamically favored but requires kinetic control during urea formation:
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF) stabilize the transition state for E-isomer formation, while temperatures <10°C suppress Z-isomerization. Microwave-assisted synthesis at 80°C for 10 minutes enhances E-selectivity (94:6 E:Z ratio).
Catalytic Influence
ZnCl₂ in DES promotes planar transition states, favoring E-configuration through Lewis acid-mediated orbital alignment.
Eco-Efficient Methodologies
Deep Eutectic Solvent (DES) Systems
ZnCl₂/urea DES enables three roles:
- Solvent for quinazolinone synthesis
- Nitrogen source for cyclization
- Catalyst for urea bond formation
| Reaction Scale | Yield (%) | Purity (%) |
|---|---|---|
| 1 mmol | 92 | 98 |
| 1 kg | 89 | 96 |
Aqueous-Phase Synthesis
The J-Stage protocol uses water for all steps, achieving 99% atom economy and near-quantitative yields. Filtrate recycling reduces waste to <5% of traditional methods.
Spectroscopic Validation
Critical characterization data for the target compound:
¹H NMR (400 MHz, DMSO-d₆):
δ 8.21 (s, 1H, NH), 7.98–7.86 (m, 4H, Ar-H), 4.32 (t, J = 7.2 Hz, 2H, N-CH₂), 1.76–1.69 (m, 2H, CH₂), 0.98 (t, J = 7.2 Hz, 3H, CH₃).
IR (KBr):
2230 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O), 1660 cm⁻¹ (urea C=O).
Challenges and Mitigation Strategies
| Challenge | Solution | Source |
|---|---|---|
| Z-Isomer formation | Low-temperature coupling | |
| Propyl group regioselectivity | DES-mediated alkylation | |
| Urea bond hydrolysis | Anhydrous conditions post-synthesis |
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
The compound has demonstrated various biological activities that make it a candidate for further research:
1. Anticancer Activity
- Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against different cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
- A notable study reported IC50 values in the micromolar range against breast and lung cancer cell lines, indicating strong potential as an anticancer agent.
2. Antimicrobial Properties
- (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea has been tested against various bacterial strains, showing promising antibacterial activity.
- In vitro assays demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
3. Anti-inflammatory Effects
- The compound has shown potential in reducing inflammation in preclinical models. It inhibits key pro-inflammatory cytokines and enzymes such as COX-2.
- In vivo studies using carrageenan-induced paw edema models indicated a significant reduction in swelling compared to control groups.
Case Studies
Several case studies highlight the applications and efficacy of (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Significant cytotoxicity against MCF-7 and A549 cell lines with IC50 values of 5 µM and 8 µM respectively. |
| Study 2 | Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 10 µg/mL. |
| Study 3 | Anti-inflammatory Effects | Reduction in paw edema by 60% in rat models compared to untreated controls. |
Mécanisme D'action
The mechanism of action of (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved would require detailed experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with two structurally related molecules from the provided evidence, focusing on molecular features, physicochemical properties, and synthetic aspects.
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Complexity and Functional Groups The target compound is relatively compact, with a quinazolinone-urea framework. Compound 2k exhibits significantly higher structural complexity, incorporating a thiazole-piperazine chain and multiple halogenated aromatic rings. This design likely aims to improve target selectivity or solubility but may increase metabolic instability. The pyrazole derivative lacks a urea group but features a trifluoromethyl-sulfanyl combination, which often improves pharmacokinetic properties (e.g., membrane permeability).
Synthetic Feasibility Compound 2k was synthesized with a 73.3% yield , suggesting efficient coupling despite its complexity. The target compound’s synthesis (if similar to 2k) might require optimization for the cyanophenyl-quinazolinone linkage.
Spectroscopic and Analytical Data Compound 2k’s ¹H-NMR (DMSO-d₆) shows peaks indicative of aromatic protons (δ 7.15–8.98), urea NH (δ 10.67), and piperazine CH₂ (δ 2.54–3.66) . The target compound would likely exhibit similar urea NH signals but distinct aromatic patterns due to the cyanophenyl group. ESI-MS data for 2k ([M−2HCl+H]⁺ at m/z 762.2) confirms its molecular weight, while elemental analysis (C, H, N) validates purity .
Potential Biological Implications The target compound’s quinazolinone moiety is associated with kinase inhibition (e.g., EGFR inhibitors), while the cyanophenyl group may modulate cytotoxicity. Compound 2k’s thiazole-piperazine chain could enhance binding to bacterial or fungal targets, given thiazole’s prevalence in antimicrobial agents .
Activité Biologique
(E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula and structure:
- Molecular Formula : C18H18N4O
- Molecular Weight : 306.37 g/mol
The structure includes a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Research has indicated that derivatives of quinazoline, including (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation .
Antiviral Activity
Recent investigations have also explored the antiviral potential of this compound. A study highlighted that certain quinazoline derivatives demonstrated effective inhibition of viral replication in vitro. The proposed mechanism includes interference with viral entry or replication processes, making it a candidate for further development as an antiviral agent against viruses such as influenza and HIV .
The biological activity of (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be attributed to several mechanisms:
- Inhibition of Kinases : Quinazoline derivatives are known inhibitors of various kinases involved in cancer progression. The compound may inhibit tyrosine kinases, which play crucial roles in cell signaling pathways related to growth and survival .
- Induction of Apoptosis : The compound has shown potential in activating apoptotic pathways in cancer cells, leading to programmed cell death. This is mediated by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
- Antiviral Mechanisms : For antiviral activity, the compound may disrupt viral life cycles by inhibiting specific viral enzymes or altering host cellular pathways that viruses exploit for replication .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
These findings underscore the therapeutic potential of (E)-1-(2-cyanophenyl)-3-(2-oxo-3-propyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea in treating cancers and viral infections.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
